molecular formula C30H31ClN4O6 B12748996 2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate CAS No. 125602-57-5

2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate

Cat. No.: B12748996
CAS No.: 125602-57-5
M. Wt: 579.0 g/mol
InChI Key: RAOYCMKMVWCYCD-WLHGVMLRSA-N
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Description

2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of certain kinases or receptors involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a benzoxazole core with a chlorophenyl and pyridylmethoxy moiety enhances its biological activity and specificity .

Properties

CAS No.

125602-57-5

Molecular Formula

C30H31ClN4O6

Molecular Weight

579.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C26H27ClN4O2.C4H4O4/c27-20-10-8-19(9-11-20)25(23-6-3-4-14-28-23)32-21-12-16-31(17-13-21)18-15-29-26-30-22-5-1-2-7-24(22)33-26;5-3(6)1-2-4(7)8/h1-11,14,21,25H,12-13,15-18H2,(H,29,30);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

RAOYCMKMVWCYCD-WLHGVMLRSA-N

Isomeric SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCNC4=NC5=CC=CC=C5O4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCNC4=NC5=CC=CC=C5O4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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